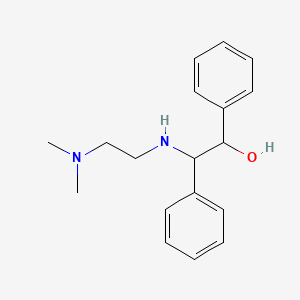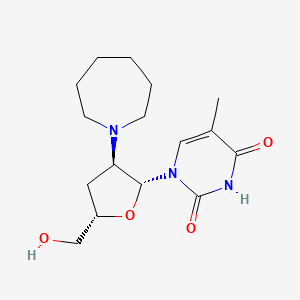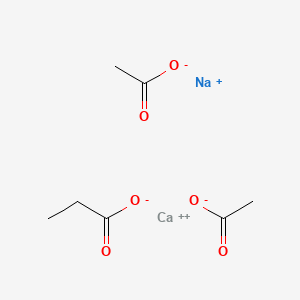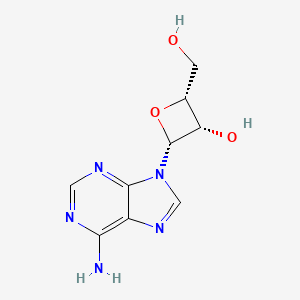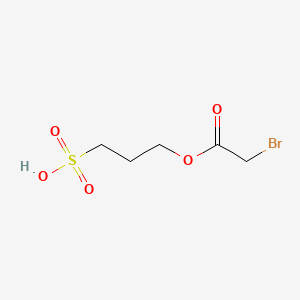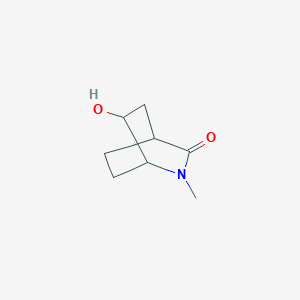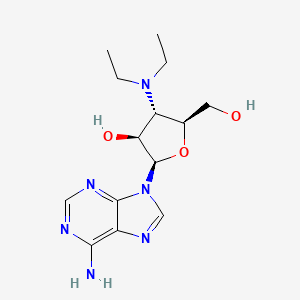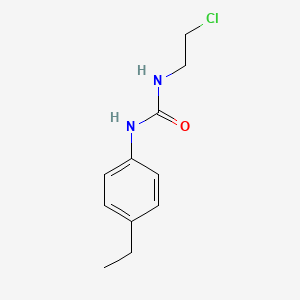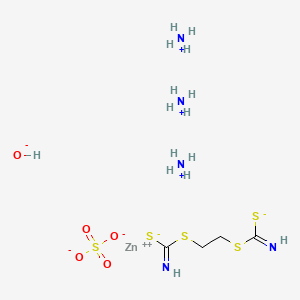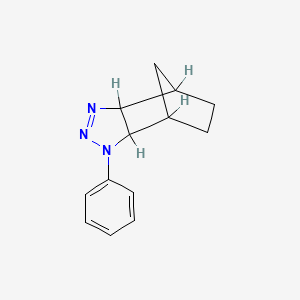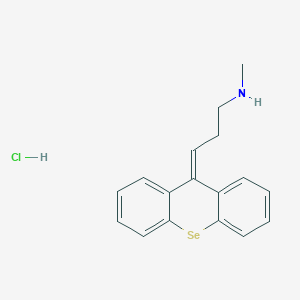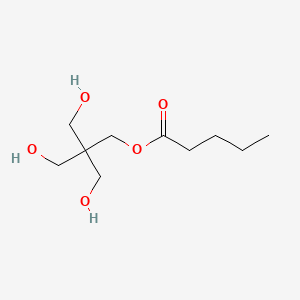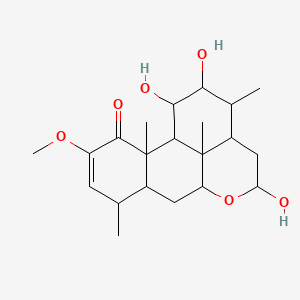
Nigakihemiacetal C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nigakihemiacetal C is a quassinoid compound with the molecular formula C21H32O6. It is a naturally occurring compound found in certain plant species and is known for its complex structure, which includes multiple hydroxyl groups, methoxy groups, and a ketone group. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nigakihemiacetal C involves multiple steps, starting from simpler organic moleculesThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions
Nigakihemiacetal C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications .
科学研究应用
Nigakihemiacetal C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential as an antifeedant, which prevents pests from feeding on plants.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural pesticides and other agrochemical products.
作用机制
The mechanism of action of Nigakihemiacetal C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antifeedant properties are thought to result from its ability to interfere with the feeding behavior of pests by affecting their taste receptors .
相似化合物的比较
Similar Compounds
Nigakihemiacetal A: Another quassinoid with a similar structure but different functional groups.
Neoquassin: A related compound with similar biological activities but a different molecular structure.
Uniqueness
Nigakihemiacetal C is unique due to its specific combination of hydroxyl, methoxy, and ketone groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable compound for studying intricate organic reactions and developing new therapeutic agents .
属性
CAS 编号 |
30760-22-6 |
|---|---|
分子式 |
C21H32O6 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
11,15,16-trihydroxy-4-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-3-one |
InChI |
InChI=1S/C21H32O6/c1-9-6-13(26-5)19(25)21(4)11(9)7-14-20(3)12(8-15(22)27-14)10(2)16(23)17(24)18(20)21/h6,9-12,14-18,22-24H,7-8H2,1-5H3 |
InChI 键 |
XUBQJRDNLZNZRC-UHFFFAOYSA-N |
规范 SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(O3)O)C)O)O)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


